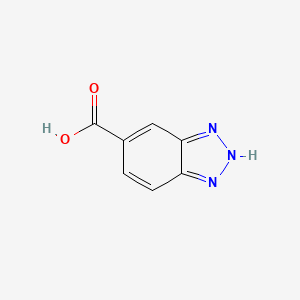

Benzotriazole-5-carboxylic acid

Description

The exact mass of the compound 1H-Benzotriazole-5-carboxylic acid is 163.038176411 g/mol and the complexity rating of the compound is 197. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVBFFLXKJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881049 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23814-12-2, 60932-58-3 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazolecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzotriazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzotriazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzotriazole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the successful synthesis and characterization of this compound.

This compound and its derivatives are of significant interest due to their wide range of applications, including their roles as corrosion inhibitors, UV absorbers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a carboxylic acid group and a triazole ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[2]

Reaction Scheme

The synthesis proceeds via the reaction of 3,4-diaminobenzoic acid with sodium nitrite (B80452) in an acidic medium, typically glacial acetic acid.[3][4][5] The reaction is initiated by the in-situ formation of nitrous acid, which diazotizes one of the amino groups. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable benzotriazole (B28993) ring system.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molecular Weight ( g/mol ) | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |

| 3,4-Diaminobenzoic Acid | 152.15 | 15.2 g (0.1 mol) | 2.0 g (13.15 mmol) | 10 g (65.72 mmol) |

| Sodium Nitrite | 69.00 | 10 g (0.14 mol) | 1.0 g (16.66 mmol) | 5 g (72.47 mmol) |

| Glacial Acetic Acid | 60.05 | 100 mL | 5 mL (75.36 mmol) | 150 mL (aqueous) |

| Water | 18.02 | 50 mL | 5 mL | - |

| Molar Ratio (Acid:Nitrite) | - | 1 : 1.4 | 1 : 1.27 | 1 : 1.1 |

Table 2: Reaction Conditions and Performance

| Parameter | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |

| Temperature | < 5 °C (initial), then Room Temp. | Room Temperature | 0 - 5 °C |

| Reaction Time | 2 hours | 30 minutes | Overnight |

| Yield | 72% | 83% | 91% |

| Purification | Recrystallization from methanol (B129727) | Filtration | Filtration |

| Melting Point | 300 °C (decomposition)[5] | 151 °C | - |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂[4] |

| Molecular Weight | 163.13 g/mol [4] |

| Appearance | White to off-white solid[6] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 8.53 (s, 1H), 8.01-8.04 (m, 1H), 7.97 (d, 1H), 2.52 (s, 1H, N-H)[3] |

| IR (cm⁻¹) | 3510 (N-H stretch), 3400-2400 (O-H stretch), 1707 (C=O stretch)[3] |

Experimental Protocols

The following are detailed experimental protocols derived from the cited literature.

Protocol A: High Yield Synthesis with Ice-Salt Bath Cooling[4]

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (65.72 mmol) of 3,4-diaminobenzoic acid in 150 mL of aqueous acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Addition of Nitrite: While stirring, slowly add a solution of 5 g (72.47 mmol) of sodium nitrite in a minimal amount of water.

-

Reaction: Continue stirring the reaction mixture overnight at 0-5 °C.

-

Isolation of Product: Collect the precipitated solid by filtration.

-

Washing and Drying: Wash the solid with cold water and dry under vacuum to afford 1H-benzo[d][3][4][5]triazole-5-carboxylic acid.

Protocol B: Room Temperature Synthesis[3]

-

Suspension of Starting Material: Prepare a suspension of 2 g (13.15 mmol) of 3,4-diaminobenzoic acid in 5 mL of glacial acetic acid in a flask with magnetic stirring.

-

Preparation of Nitrite Solution: Dissolve 1 g (16.66 mmol) of sodium nitrite in 5 mL of water.

-

Addition of Nitrite: Add the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in one portion while stirring. A slight increase in temperature may be observed.

-

Reaction: Continue stirring for 30 minutes until the reaction mixture returns to room temperature.

-

Isolation of Product: Collect the product by filtering the reaction mixture.

-

Washing and Drying: Wash the collected solid with a small amount of cold water and dry to obtain the final product.

Protocol C: Synthesis with Methanol Recrystallization[5]

-

Dissolution of Starting Material: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of acetic acid and 50 mL of water.

-

Cooling: Cool the solution to below 5 °C in an ice bath.

-

Addition of Nitrite: With continuous stirring, add dropwise a solution of 10 g (0.14 mol) of sodium nitrite dissolved in 30 mL of water.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours.

-

Isolation of Crude Product: Filter the precipitated crystals from the reaction mixture.

-

Purification: Recrystallize the crude product from methanol to obtain pure 5-carboxybenzotriazole.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformation from 3,4-diaminobenzoic acid to this compound.

Caption: Reaction pathway for this compound synthesis.

References

physical and chemical properties of Benzotriazole-5-carboxylic acid

An In-depth Technical Guide to Benzotriazole-5-carboxylic Acid

This compound, with the chemical formula C₇H₅N₃O₂, is a heterocyclic organic compound that belongs to the benzotriazole (B28993) family.[1] This class of compounds is characterized by a benzene (B151609) ring fused to a triazole ring, a structure that imparts unique chemical and biological properties.[1] The presence of the carboxylic acid group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and materials science.[1][2]

Core Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline powder at room temperature.[3] It is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF), ethanol, and DMSO.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [6][7][8] |

| Molecular Weight | 163.13 g/mol | [6][7][8] |

| CAS Number | 23814-12-2 | [6][7][8] |

| Appearance | White to off-white/light yellow powder/crystal | [3][4] |

| Melting Point | 305 °C (may decompose) | [4][9][10][11] |

| Boiling Point | 455.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [4][8][9] |

| pKa | 3.47 ± 0.30 (Predicted) | [3][4][9] |

| Solubility | Sparingly soluble in water; slightly soluble in DMF. | [3][4][8][10] |

| LogP | 0.65610 | [4] |

Experimental Protocols

The versatile chemical nature of this compound allows for various synthetic and derivatization procedures.

Synthesis of this compound

A common and well-documented method for synthesizing this compound is through the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid.[1][11]

Protocol: Cyclization of 3,4-Diaminobenzoic Acid [11]

-

Dissolution: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 ml of glacial acetic acid and 50 ml of water. Gentle warming may be required to achieve a clear solution.

-

Cooling: Cool the solution to below 5°C in an ice bath.

-

Diazotization: While stirring, add a solution of 10 g (0.14 mol) of sodium nitrite (B80452) dissolved in 30 ml of water dropwise. The in-situ formation of nitrous acid leads to the diazotization of one of the amino groups.[1]

-

Reaction: Stir the mixture at room temperature for 2 hours. During this time, the product will precipitate out of the solution.

-

Isolation: Collect the precipitated crystals by filtration.

-

Purification: Recrystallize the crude product from methanol (B129727) to obtain pure this compound. This method typically yields around 11.7 g (72%).[11]

Caption: Workflow for the synthesis of this compound.

Derivatization Reactions

The carboxylic acid group is a key functional handle for creating a diverse range of derivatives.[1] Common strategies include the formation of acid chlorides, amides, and esters.[1]

Protocol: Formation of Benzotriazole-5-carbonyl chloride [1]

-

Reflux this compound with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂), for approximately 30 minutes.

-

Remove the excess thionyl chloride, typically by distillation, to yield the crude benzotriazole-5-carbonyl chloride. This acid chloride is a highly reactive intermediate for subsequent reactions.[1]

Protocol: Amide Formation via Acid Chloride [1]

-

The synthesized benzotriazole-5-carbonyl chloride can readily react with various primary or secondary amines.

-

The reaction is typically carried out in a suitable solvent, often with a base to neutralize the HCl byproduct, to form the corresponding N-substituted amide derivative.[1]

References

- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 23814-12-2 [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. This compound CAS#: 23814-12-2 [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Benzotriazole-5-carboxylic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-5-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. Its unique molecular architecture, featuring a fused benzene (B151609) and triazole ring system with a carboxylic acid moiety, imparts a range of valuable chemical and biological properties. This guide provides a comprehensive overview of its core characteristics, experimental protocols, and key applications, with a focus on its relevance to drug discovery and development.

Core Properties and Identification

This compound is a stable, solid compound at room temperature. Accurate identification is paramount for its application in research and development.

Chemical Structure:

The molecular structure consists of a benzotriazole (B28993) core with a carboxylic acid group attached at the 5-position of the benzene ring.

Figure 1. Molecular Structure of 1H-Benzotriazole-5-carboxylic acid.

CAS Number and Molecular Formula:

The primary Chemical Abstracts Service (CAS) number for this compound is 23814-12-2 .[1][2][3] However, other CAS numbers, such as 60932-58-3, are also listed as synonyms in various databases.[4] The molecular formula of the compound is C₇H₅N₃O₂ .[2][4]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 163.13 g/mol | [4] |

| Appearance | White to light yellow or earthy yellow powder/crystal | [2][3] |

| Melting Point | 305 °C | [2][5] |

| Boiling Point | 455.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.617 g/cm³ (Predicted) | [2][5] |

| pKa | 3.47 ± 0.30 (Predicted) | [3][5][6] |

| logP | 0.65610 (Calculated) | [5] |

| Solubility | Sparingly soluble in water.[3] Slightly soluble in Dimethylformamide (DMF).[2][5][6] A derivative, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, is soluble in ethanol (B145695) (~5 mg/ml), DMSO (~25 mg/ml), and DMF (~16 mg/ml), and sparingly soluble in aqueous buffers (~0.5 mg/ml in a 1:1 solution of DMF:PBS, pH 7.2).[7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its derivatives are crucial for researchers. The following sections provide established experimental protocols.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 3,4-diaminobenzoic acid.[8]

Materials:

-

3,4-diaminobenzoic acid

-

Glacial acetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Water

-

Ice-salt bath

Procedure:

-

Prepare a suspension of 3,4-diaminobenzoic acid (e.g., 10 g, 65.72 mmol) in aqueous acetic acid (e.g., 150 ml).

-

Cool the suspension in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (e.g., 5 g, 72.47 mmol) in water.

-

Add the sodium nitrite solution to the stirred suspension of 3,4-diaminobenzoic acid in one portion. A slight increase in temperature may be observed.

-

Continue stirring the reaction mixture while allowing it to return to room temperature (approximately 30 minutes).

-

Collect the resulting solid product by filtration.

-

The crude product can be further purified by recrystallization if necessary.

Synthesis of Benzotriazole-5-carbonyl chloride

The carboxylic acid group of this compound can be readily converted to a more reactive acid chloride, which is a key intermediate for further derivatization, such as amidation.[8]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

Procedure:

-

Place this compound (e.g., 1.5 g, 9.20 mmol) and an excess of thionyl chloride (e.g., 6 ml) in a round-bottom flask.

-

Fit the flask with a reflux condenser equipped with a calcium chloride guard tube to protect the reaction from moisture.

-

Reflux the mixture for approximately 30 minutes.

-

After the reaction is complete, remove the excess thionyl chloride by distillation (boiling point of SOCl₂ is 74 °C).

-

The remaining residue is the crude Benzotriazole-5-carbonyl chloride, which can be used in subsequent steps without further purification. This method has been reported to yield the product in high purity.[8]

cAMP Assay for GPR109B Agonist Activity

Derivatives of this compound have been identified as agonists for the G protein-coupled receptor GPR109B. A common method to assess the activity of such agonists is to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.[9][10]

Principle: GPR109B is coupled to the inhibitory G protein, Gαi. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][11] This decrease can be quantified using a competitive immunoassay.

Materials:

-

A cell line expressing human GPR109B (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Forskolin (B1673556) (an adenylyl cyclase activator to stimulate basal cAMP levels)

-

Reference agonist and test compounds (derivatives of this compound)

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based)

-

A compatible microplate reader

Procedure:

-

Cell Culture: Culture the GPR109B-expressing cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Harvest the cells and seed them into a 96- or 384-well assay plate at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer containing a PDE inhibitor like IBMX.

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the assay buffer containing the PDE inhibitor and forskolin to all wells except the negative control.

-

Add the diluted test compounds and reference agonist to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Add the detection reagents from the kit to the cell lysates. These reagents typically include a labeled cAMP and a specific anti-cAMP antibody.

-

Incubate as recommended by the kit instructions to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader compatible with the assay technology (e.g., fluorescence, luminescence).

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the sample wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.[10]

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of the compound's function and application.

GPR109B Signaling Pathway

Derivatives of this compound, specifically 1-alkyl-benzotriazole-5-carboxylic acids, have been identified as selective agonists of the human G-protein-coupled receptor GPR109B.[9] The activation of this receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][11]

Caption: Agonist binding to GPR109B activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of lipolysis.

Experimental Workflow: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for the preparation of benzotriazole derivatives, offering advantages such as reduced reaction times and improved yields.

Caption: A general workflow for the microwave-assisted synthesis of benzotriazole derivatives, from reactant preparation to final product characterization.

Applications in Drug Development and Research

The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] this compound, in particular, serves as a crucial building block for the synthesis of novel bioactive molecules.

-

Scaffold for Drug Design: The benzotriazole ring can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets like enzymes and receptors. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the creation of large libraries of derivatives with diverse pharmacological activities.[8]

-

Agonists for G-Protein-Coupled Receptors: As previously mentioned, 1-alkyl derivatives of this compound are selective agonists for GPR109B, a receptor involved in the regulation of lipolysis.[9][11] This makes the scaffold a promising starting point for the development of drugs targeting metabolic disorders.

-

Anticancer Agents: The benzotriazole nucleus is present in several compounds with demonstrated anticancer activity. For instance, Vorozole is a nonsteroidal aromatase inhibitor, and 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) is a selective inhibitor of protein kinase CK2, both of which have been investigated for their potential in cancer therapy. The ability to derivatize the carboxylic acid group of this compound offers a pathway to new potential anticancer agents.

-

Antimicrobial and Antiviral Activity: Various derivatives of benzotriazole have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[12][13] The core structure is a key component in the development of new therapeutic agents to combat infectious diseases.

-

Corrosion Inhibition: Beyond its biomedical applications, this compound is also utilized as a corrosion inhibitor, forming a protective layer on metal surfaces.[3]

Conclusion

This compound is a compound of significant value to the scientific community, particularly those involved in drug discovery and development. Its well-defined chemical properties, established synthetic routes, and the diverse biological activities of its derivatives make it a powerful tool for creating novel therapeutic agents. The information and protocols provided in this guide serve as a foundational resource for researchers looking to explore the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 23814-12-2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile of Benzotriazole-5-carboxylic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzotriazole-5-carboxylic acid (B5CA) in common organic solvents. Understanding the solubility of B5CA is critical for its application in various fields, including pharmaceutical development, materials science, and chemical synthesis. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, a derivative of benzotriazole (B28993), is a versatile heterocyclic compound. Its structure, featuring both a benzotriazole moiety and a carboxylic acid group, allows for a wide range of chemical modifications and applications. It is often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Qualitative and Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, existing sources provide valuable qualitative descriptions and data for related compounds.

Qualitative Solubility of this compound:

-

Water: Sparingly soluble.

-

Dimethylformamide (DMF): Slightly soluble.

Quantitative Solubility of a Related Derivative:

For context, the following table presents the quantitative solubility of 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (IPBT-5CA), a structurally related compound. These values can offer an initial approximation for solvent selection in studies involving B5CA.

| Solvent | Solubility of IPBT-5CA (mg/mL) |

| Ethanol | ~5 |

| Dimethyl Sulfoxide (DMSO) | ~25 |

| Dimethylformamide (DMF) | ~16 |

It is important to note that the solubility of this compound itself may differ from these values due to structural differences.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the gravimetric method. This method is robust, reliable, and does not require specialized analytical equipment beyond a precision balance and a temperature-controlled environment.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed, solvent-resistant sample containers (e.g., glass vials)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed sample container. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the sample container with the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, re-weigh the sample container.

-

The mass of the dissolved this compound is the final mass of the container minus its initial (tare) mass.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The provided workflow and methodologies offer a solid foundation for researchers and drug development professionals to accurately assess the solubility of this important compound, facilitating its effective use in various scientific and industrial applications. The data for the related compound, IPBT-5CA, can serve as a useful starting point for solvent screening. Further research to establish a comprehensive quantitative solubility profile of this compound is highly encouraged.

Spectroscopic and Spectrometric Analysis of Benzotriazole-5-carboxylic Acid: A Technical Overview

This guide provides a detailed compilation of spectroscopic and spectrometric data for Benzotriazole-5-carboxylic acid (C₇H₅N₃O₂), a heterocyclic compound of significant interest in chemical and biological research. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data [1][2]

| Atom | Chemical Shift (δ, ppm) | Solvent |

| Aromatic Protons | 7.22 - 8.64 | DMSO-d₆ / Methanol-d₄ |

| Carboxylic Proton | ~12 | DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data [1]

| Atom | Chemical Shift (δ, ppm) | Solvent |

| Aromatic/Triazole Carbons | 112.05 - 151.17 | DMSO-d₆ |

A representative protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or a mixture of CDCl₃ and DMSO-d₆, within an NMR tube.[2]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Spectra are acquired at a specific magnetic field strength (e.g., 300 or 400 MHz for ¹H NMR).[3][4] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |

| C-N Stretch | 1000-1350 | Medium |

| N-H Stretch (Triazole) | 3000-3500 | Medium, broad |

Note: These are typical ranges and may vary based on the specific experimental conditions.

ATR-IR is a common technique for solid samples:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The absorption of IR radiation by the sample is measured.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

An alternative method for solid samples is the thin solid film method. In this approach, the solid is dissolved in a volatile solvent like methylene (B1212753) chloride, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data [6][7]

| Parameter | Value | Method |

| Molecular Weight | 163.13 g/mol | Computed |

| Exact Mass | 163.038176 g/mol | Computed |

| Base Peak (m/z) | 162.0307 | LC-ESI-QFT ([M-H]⁻) |

| Key Fragments (m/z) | 118.0412, 90.0349 | LC-ESI-QFT ([M-H]⁻) |

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol (B129727) with a small amount of formic acid).[7]

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18), to separate it from any impurities.[7]

-

Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode.[7][8]

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

- 8. lcms.cz [lcms.cz]

Tautomeric Forms of Benzotriazole-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole-5-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure, particularly the phenomenon of tautomerism, which influences its physicochemical properties and biological activity. This technical guide provides a comprehensive examination of the tautomeric forms of this compound, detailing their relative stability, spectroscopic characterization, and the experimental and computational methodologies employed in their study.

Introduction to Tautomerism in Benzotriazole (B28993) Systems

Benzotriazole is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The presence of a labile proton on the triazole ring gives rise to prototropic tautomerism, resulting in two primary forms: the 1H- and 2H-tautomers.[1] For the parent benzotriazole molecule, the 1H-tautomer is generally considered the more stable and predominant form in both the solid state and in solution, although the proportion of the 2H-tautomer can increase in the gas phase.[2] The introduction of a carboxylic acid substituent at the 5-position of the benzene ring, creating this compound, maintains this fundamental tautomeric equilibrium. Understanding the dominant tautomeric form is crucial as it can significantly impact properties such as dipole moment, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets.

Benzotriazole and its derivatives, including this compound, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific tautomeric form present can influence the molecule's ability to act as a pharmacophore or to chelate metal ions, which are often key to its mechanism of action.[5]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atoms of the triazole ring, as depicted below.

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively documented, studies on the parent benzotriazole molecule provide valuable insights. For unsubstituted benzotriazole in the gas phase, the 1H-tautomer has been determined to be more stable than the 2H-tautomer by approximately 5 kJ/mol (417 cm⁻¹).[6] Computational studies using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been employed to investigate this equilibrium.[1][7][8] The results of these theoretical calculations are sensitive to the chosen method and basis set, but generally concur that the 1H-tautomer is the more stable form, especially when zero-point energy corrections are included.[7][8] It is reasonable to extrapolate that the 1H-tautomer of this compound is also the predominant form in most conditions.

Quantitative Data

Precise quantitative data on the tautomeric equilibrium of this compound is scarce in the literature. However, data from related compounds can provide an estimation of the expected physicochemical properties.

| Compound | Method | Solvent/Phase | Predominant Tautomer | Energy Difference (1H vs 2H) | Reference |

| Benzotriazole | FTIR Spectroscopy | Gas Phase | 1H | ~5 kJ/mol | [6] |

| Benzotriazole | Computational (MP2/6-31G(d,p)) | Gas Phase | 2H | -880 cm⁻¹ | [6] |

| Benzotriazole | Computational (B3LYP with ZPE) | Gas Phase | 1H | - | [7][8] |

| 5,6-Dinitrobenzotriazole | X-ray, NMR, DFT | Solid State, DMSO | 1H | - | [9] |

| 5,6-Dinitrobenzotriazole | DFT | Gas Phase | 2H | - | [9] |

Experimental Protocols for Tautomer Characterization

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

-

¹H NMR: The proton signals, particularly the N-H proton, will exhibit different chemical shifts for the 1H and 2H tautomers. The position and broadening of the N-H signal can provide information about the rate of proton exchange.

-

¹³C NMR: The chemical shifts of the carbon atoms in the triazole and benzene rings are sensitive to the position of the proton. In cases of rapid tautomerization on the NMR timescale, averaged signals will be observed. Dynamic NMR studies at variable temperatures can be used to determine the activation barrier for proton transfer.[10]

-

¹⁵N NMR: This technique directly probes the nitrogen atoms of the triazole ring, providing unambiguous information about the protonation state.

Experimental Workflow for NMR Analysis:

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can differentiate between tautomers based on their distinct vibrational modes.

-

N-H Stretching: The N-H stretching frequency is a key diagnostic peak and will differ for the 1H and 2H tautomers. For the parent benzotriazole, the N-H stretching vibration has been observed in the gas phase between 3440 cm⁻¹ and 3540 cm⁻¹.[6]

-

Ring Vibrations: The vibrational modes of the triazole and benzene rings are also sensitive to the tautomeric form.

UV-Vis Spectroscopy

The electronic transitions of the 1H and 2H tautomers will result in different UV-Vis absorption spectra. For a derivative, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, UV/Vis maxima are observed at 222 and 273 nm.[11] By measuring the UV-Vis spectrum and comparing it with computationally predicted spectra for each tautomer, the predominant form in solution can be identified.

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities and spectroscopic properties of the tautomers.

-

Methods: Density Functional Theory (DFT) with functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[12]

-

Calculations: These methods can be used to calculate optimized geometries, relative energies, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.

Logical Relationship for Tautomer Identification:

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that influences its application in drug discovery and materials science. While the 1H-tautomer is likely the most stable and predominant form, a comprehensive understanding of the tautomeric equilibrium requires a multi-pronged approach combining advanced spectroscopic techniques and high-level computational modeling. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the tautomeric behavior of this important heterocyclic compound. Further experimental and theoretical studies are warranted to provide more precise quantitative data on the tautomeric equilibrium of this compound itself.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. jocpr.com [jocpr.com]

- 5. This compound | Research Chemical [benchchem.com]

- 6. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | 60932-58-3 | Benchchem [benchchem.com]

Commercial Availability and Suppliers of Benzotriazole-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and relevant technical data for Benzotriazole-5-carboxylic acid. It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its applications, supported by experimental protocols and an exploration of its role in cell signaling.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most suppliers offering grades of 97% or greater. The compound is generally supplied as a yellowish to brownish powder.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99% | 5g, 25g |

| Thermo Scientific | 97% | 250mg |

| Amerigo Scientific | 99% | Inquire for details |

| BioFuran Materials | ≥98% | 25g, 100g, 500g |

| Chemical Bull | Powder form | Inquire for bulk |

| Santa Cruz Biotechnology | ≥95% | Inquire for details |

| Abound Chem | 99% | 5g, 25g, 100g |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23814-12-2 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol [1] |

| Melting Point | >300 °C |

| Appearance | Yellowish to brownish powder |

| Solubility | Soluble in alcohol |

Experimental Protocols

This section details selected experimental procedures involving this compound, providing a foundation for laboratory applications.

Synthesis of Benzotriazole-5-carbonyl chloride

A key reactive intermediate, benzotriazole-5-carbonyl chloride, can be synthesized from this compound. This intermediate is valuable for subsequent amidation and esterification reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

20% Sodium bicarbonate solution

-

Water

Procedure:

-

Combine this compound (1.5 g, 9.20 mmol) and thionyl chloride (6 ml, 82.10 mmol) in a 25 ml round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube.

-

Reflux the mixture for 30 minutes.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Wash the remaining residue with 20% sodium bicarbonate solution (3 x 10 ml) to neutralize any remaining traces of thionyl chloride.

-

Perform a final wash with water (1 x 10 ml).

-

Dry the resulting dark brown amorphous powder to obtain benzotriazole-5-carbonyl chloride.

Amidation Reaction using Benzotriazole-5-carbonyl chloride

This protocol describes the synthesis of N-substituted amides from benzotriazole-5-carbonyl chloride.

Materials:

-

Benzotriazole-5-carbonyl chloride

-

Amine (e.g., o-toluidine)

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Reflux apparatus or microwave reactor

Procedure:

-

Mix benzotriazole-5-carbonyl chloride (1 g, 5.50 mmol) with 5 ml of benzene.

-

To this mixture, add an equimolar proportion of the desired amine (e.g., o-toluidine) dissolved in 10 ml of benzene.

-

For conventional synthesis, reflux the reaction mixture for 4 hours. For microwave-assisted synthesis, irradiate at 180 W for 4.5 minutes.

-

After the reaction, add 10% hydrochloric acid to the mixture to remove excess amine as its hydrochloride salt.

-

Wash the benzene layer with water (3 x 10 ml).

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation to obtain the N-substituted-1H-benzo[d][2][3][4]triazole-5-carboxamide product.

Synthesis of a Cu(II)-Metallogel

This protocol outlines the solvothermal synthesis of a metallogel using this compound and a copper(II) salt.

Materials:

-

This compound (H₂btca)

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N'-dimethylformamide (DMF)

-

Glass vial (15 ml)

-

Oven

Procedure:

-

Dissolve Cu(NO₃)₂·3H₂O (0.0241 g, 0.1 mmol) in 2 ml of acetonitrile in a 15 ml glass vial.

-

Separately, dissolve this compound (0.0163 g, 0.1 mmol) in 2 ml of DMF.

-

Combine the two solutions in the glass vial.

-

Place the vial in an oven at 60 °C for 24 hours.

-

After 24 hours, cool the vial to room temperature to obtain the dark green Cu(II)-metallogel.

Role in Signaling Pathways: GPR109B Agonism

Derivatives of this compound have been identified as selective agonists of the human orphan G-protein-coupled receptor GPR109B (also known as HCA3 or HM74). GPR109B is primarily expressed in adipocytes and is involved in the regulation of lipolysis.

Upon binding of an agonist, such as a this compound derivative, GPR109B undergoes a conformational change and activates its coupled heterotrimeric G protein of the Gi/o family. This activation leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids and glycerol.

Furthermore, the Gβγ subunit can activate downstream signaling cascades, including the Phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC) and subsequent activation of the MAP kinase (ERK1/2) pathway.

References

- 1. HCAR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. benchchem.com [benchchem.com]

- 3. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzotriazole-5-carboxylic Acid: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzotriazole-5-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and triazole ring with a carboxylic acid moiety, has emerged as a critical and versatile building block in a multitude of scientific and industrial applications. Its unique molecular architecture allows it to serve as a potent corrosion inhibitor, a versatile ligand in the construction of metal-organic frameworks (MOFs), a key intermediate in the synthesis of pharmaceuticals, and a functional additive in polymer science. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Corrosion Inhibition: A Protective Shield for Metals

Benzotriazole (B28993) and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. The presence of the triazole ring enables the formation of a protective, polymeric complex on the metal surface, while the carboxylic acid group in this compound can enhance this protective action through stronger adsorption and chelation.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a passive, protective film on the metal surface. The nitrogen atoms in the triazole ring coordinate with the metal ions, forming a stable, insoluble complex that acts as a barrier to corrosive agents. The carboxylic acid group can further anchor the molecule to the metal surface through interactions with metal oxides or hydroxides, leading to a more robust and densely packed protective layer.

Logical Relationship: Corrosion Inhibition Mechanism

Caption: Logical flow of the corrosion inhibition mechanism of this compound.

Quantitative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or by weight loss measurements.

| Inhibitor System | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Benzotriazole (BTAH) | Carbon Steel (API 5LX65) | 3.5% NaCl + 500 mg/L H₂S | 5 mmol/L | 93 | [1] |

| Benzotriazole (BTA) | Magnesium Alloys | 0.5 wt.% NaCl | 0.0005 M | Weak inhibition | [2] |

| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | Copper | 1 M HNO₃ | 5 x 10⁻³ M | ~93 | [3] |

Note: While the table includes data for benzotriazole and its derivatives to provide context, the principles of inhibition are applicable and often enhanced in this compound due to the additional functional group.

Experimental Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

-

Material Preparation: A specimen of the metal to be tested (e.g., copper) is polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried.

-

Electrochemical Cell Setup: A three-electrode cell is used, containing the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Test Solution: The corrosive medium (e.g., 1 M HNO₃) is prepared, and the inhibitor is added at various concentrations.

-

Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Metal-Organic Frameworks (MOFs): Building Porous Materials

The bifunctional nature of this compound, possessing both nitrogen atoms in the triazole ring and a carboxylate group, makes it an excellent ligand for the synthesis of metal-organic frameworks (MOFs). These crystalline, porous materials have vast potential in gas storage, separation, catalysis, and sensing.

Role as a Linker

In MOF synthesis, this compound acts as an organic linker, bridging metal ions or clusters to form a three-dimensional network. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the binding modes of the ligand.

Experimental Workflow: MOF Synthesis and Characterization

References

An In-depth Technical Guide to the Safe Handling of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzotriazole-5-carboxylic acid, a compound utilized in various research and development applications, including as a bifunctional ligand in the synthesis of coordination assemblies. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. The following logical workflow outlines the necessary precautionary steps.

Caption: General Handling Workflow for this compound.

A detailed breakdown of personal protective equipment and handling procedures is provided below:

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][2] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles that comply with EN166 or NIOSH standards.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Inspect gloves for integrity before use and remove them using the proper technique to avoid skin contamination.[2] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved N95 dust mask or higher-level respirator. |

| General Hygiene | Avoid eating, drinking, or smoking in the work area.[2] Wash hands thoroughly after handling the chemical.[2] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Caption: Emergency Response Protocol Flowchart.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Call a poison center or doctor immediately if you feel unwell.[2] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[3] Avoid breathing dust.

-

Environmental Precautions: Prevent the substance from entering drains or water courses.

-

Containment and Cleaning: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][3]

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Storage and Handling

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[2] Use with adequate ventilation.[2]

Experimental Protocols: Safe Handling in a Laboratory Setting

While specific experimental protocols will vary, the following general methodology should be integrated into any procedure involving this compound.

Protocol: Weighing and Preparing Solutions

-

Preparation:

-

Confirm that the chemical fume hood is operational.

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

Designate a specific area within the fume hood for handling the compound.

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, tare a closed container (e.g., a vial with a lid), remove it from the balance, add the compound inside the fume hood, close the container, and then weigh it outside the hood. This minimizes contamination of the balance and the lab environment.

-

Handle the solid compound with a spatula. Avoid creating dust clouds.

-

-

Solution Preparation:

-

Add the solvent to the container with the weighed compound slowly to avoid splashing.

-

Keep the container covered as much as possible during dissolution.

-

-

Cleanup:

-

Carefully wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel.

-

Dispose of the cleaning materials and any contaminated items (e.g., weighing paper) in the designated hazardous waste container.

-

Remove PPE in the correct order to prevent self-contamination.

-

Wash hands thoroughly with soap and water.

-

References

Thermal Stability and Decomposition of Benzotriazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Benzotriazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on closely related benzotriazole (B28993) derivatives and general principles of thermal analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this compound, particularly in contexts where thermal stability is a critical parameter.

Introduction to this compound

This compound is a heterocyclic compound that integrates the thermally stable benzotriazole moiety with a carboxylic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are known for their applications as corrosion inhibitors, UV stabilizers, and as ligands in the formation of thermally stable metal-organic frameworks (MOFs) and polymers. An understanding of its thermal behavior is crucial for safe handling, processing, and for the development of materials with enhanced thermal properties.

Thermal Analysis Data

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Benzotriazole Compounds

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| < 150 | < 1% | Loss of adsorbed moisture/solvent |

| 280 - 410 | > 60% | Major decomposition of the benzotriazole moiety |

| > 410 | Gradual | Carbonization of the residue |

Note: This data is illustrative and based on the general decomposition range of benzotriazoles. The exact temperatures and weight loss percentages for this compound may vary.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Benzotriazole Compounds

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~300 | ~305 | Variable | Melting (may overlap with decomposition) |

| Exotherm | > 280 | Variable | Highly Exothermic | Onset of rapid thermal decomposition |

Note: this compound has a reported melting point of approximately 305°C. However, some sources indicate a broader melting range (242-288°C), suggesting that decomposition may initiate before or during melting. The exothermic decomposition of benzotriazoles can be energetic and should be handled with caution.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on solid organic compounds like this compound, based on standard practices and protocols found in the literature for similar materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.

-

The instrument is tared to zero with an empty pan of the same type.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample and reference pans are heated from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected melting/decomposition point (e.g., 400°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and the integrated area of the peaks (to determine enthalpy changes) are calculated.

Visualizing Thermal Analysis and Decomposition Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of thermal analysis and a plausible decomposition pathway for this compound.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Plausible Thermal Decomposition Pathway of this compound.

Discussion of Thermal Stability and Decomposition

The high melting point of this compound suggests significant intermolecular forces, likely hydrogen bonding, contributing to its stability in the solid state. The benzotriazole ring itself is known for its aromaticity and inherent thermal stability.

The decomposition of benzotriazoles under thermal stress is generally an exothermic process. The initial step in the decomposition of this compound is likely to be decarboxylation, releasing carbon dioxide and forming benzotriazole. At higher temperatures, the triazole ring is expected to cleave. This is a complex process that can proceed through various radical mechanisms, leading to the evolution of nitrogen gas (N₂) and the formation of reactive aromatic fragments. These fragments would then undergo further oxidation and fragmentation, especially in the presence of air, to produce gaseous products such as nitrogen oxides (NOx) and carbon monoxide (CO), leaving a carbonaceous residue.

It is important to note that the decomposition of benzotriazole compounds can be energetic. Therefore, heating this compound, particularly in a confined space or in large quantities, should be approached with caution.

Conclusion

This compound is a thermally stable molecule, a property conferred by its fused aromatic ring system. Its decomposition is expected to initiate at temperatures approaching its melting point, proceeding via decarboxylation followed by the cleavage of the triazole ring in a complex, exothermic process. The final decomposition products in an inert atmosphere are likely to be nitrogen gas and a carbonaceous char, while in the presence of oxygen, oxides of carbon and nitrogen would also be formed. For any application involving exposure to elevated temperatures, it is imperative to conduct specific thermal analysis to accurately determine the safe operating limits and to understand the decomposition kinetics and potential hazards.

An In-depth Technical Guide to the Electronic Properties of the Benzotriazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The benzotriazole (B28993) scaffold is a cornerstone in medicinal chemistry, materials science, and organic synthesis.[1] Its unique electronic structure, characterized by a fused benzene (B151609) and triazole ring, imparts a versatile range of properties that make it a privileged motif in drug design and a highly effective corrosion inhibitor, particularly for copper and its alloys.[2][3] This guide provides a detailed exploration of the core electronic properties of the benzotriazole system, offering quantitative data, experimental methodologies, and visual aids to support advanced research and development.

Core Electronic Properties

The electronic nature of benzotriazole is defined by its aromaticity, the tautomeric equilibrium between its isomers, and the distribution of its frontier molecular orbitals.

Unsubstituted benzotriazole exists in two primary tautomeric forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole.[4] Experimental and computational studies have extensively investigated their relative stabilities.

-

In the Solid State and Solution : The 1H-tautomer is predominantly the more stable and abundant form.[2][5]

-

In the Gas Phase : A mixture of both tautomers is observed, with the 1H form still being more stable, though the energy difference is small (approximately 5 kJ/mol).[2][6]

Quantum chemical calculations, particularly those including zero-point energy corrections, consistently show a preference for the 1H tautomer.[6][7] The tautomeric equilibrium is a critical factor in its chemical reactivity and biological interactions, as the position of the proton influences hydrogen bonding capabilities and coordination sites.[8] Due to this annular tautomerism, N-substitution reactions can occur at either the N1 or N2 positions, depending on the reaction conditions.[8]

The fusion of the benzene and triazole rings results in a stable, aromatic system. The conjugation between the two rings plays a significant role in the overall stability. Studies have shown that conjugation stabilizes the 2H-benzotriazole tautomer while destabilizing the 1H-benzotriazole tautomer.[9][10] This inherent stability contributes to the scaffold's frequent use in developing robust molecules for various applications.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior, including its reactivity and spectral properties.

-

HOMO : In many benzotriazole derivatives, the HOMO is primarily located on the electron-rich benzotriazole moiety, indicating its capacity to donate electrons.[11]

-

LUMO : The LUMO is often distributed across the electron-accepting parts of the molecule, particularly when functionalized with electron-withdrawing groups.[11][12]

-